molecular formula C6H9NO2 B3189707 4-aminocyclopent-2-ene-1-carboxylic Acid CAS No. 344326-33-6

4-aminocyclopent-2-ene-1-carboxylic Acid

Cat. No.: B3189707
CAS No.: 344326-33-6
M. Wt: 127.14 g/mol
InChI Key: VTCHZFWYUPZZKL-UHFFFAOYSA-N
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Description

4-aminocyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C6H9NO2 It is a derivative of cyclopentene, featuring an amino group at the fourth position and a carboxylic acid group at the first position

Scientific Research Applications

4-aminocyclopent-2-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 4-aminocyclopent-2-ene-1-carboxylic acid is not provided in the search results, it is noted that it is a conformationally restricted analogue of the inhibitory neurotransmitter GABA . Therefore, it may interact with GABA receptors in a manner similar to GABA itself.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminocyclopent-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme . This method allows for the preparation of enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene derivatives, which can then be converted to the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced organic synthesis techniques. These methods may include the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-aminocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .

Comparison with Similar Compounds

Similar Compounds

    γ-Aminobutyric acid (GABA): A naturally occurring neurotransmitter with a similar amino group and carboxylic acid structure.

    Baclofen: A GABA receptor agonist used in the treatment of spasticity.

    Cyclopentene derivatives: Various derivatives of cyclopentene with different functional groups.

Uniqueness

4-aminocyclopent-2-ene-1-carboxylic acid is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and unique reactivity in chemical synthesis. Its ability to form enantiomerically pure compounds further enhances its value in research and industrial applications .

Properties

IUPAC Name

4-aminocyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168471-40-7
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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